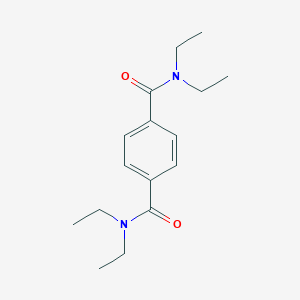![molecular formula C16H26O14S2 B098437 [(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate CAS No. 15410-48-7](/img/structure/B98437.png)
[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate is a chemical compound used in scientific research for its various properties. It is a synthetic compound that has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate does not have a specific mechanism of action as it is used as a protecting group for alcohols in organic synthesis. It is a stable compound that can be easily removed under mild conditions to regenerate the alcohol.
Biochemical and Physiological Effects:
[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate does not have any specific biochemical or physiological effects as it is not used in biological systems. It is a synthetic compound used in organic synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile protecting group that can be used for a wide range of alcohols. However, it has some limitations as well. It is a toxic compound that should be handled with care. It is also an expensive compound that may not be suitable for large-scale synthesis.
Zukünftige Richtungen
There are several future directions for the use of [(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate. It can be used in the synthesis of new dendrimers with improved properties. It can also be used in the synthesis of new drugs and drug delivery systems. Further research can be done to explore the use of [(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate in other applications such as imaging and sensing.
Conclusion:
[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate is a synthetic compound used in scientific research for its various properties. It is a versatile protecting group that can be used for a wide range of alcohols. It has several advantages for lab experiments but also has some limitations. Further research can be done to explore its potential in other applications.
Synthesemethoden
[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate is synthesized by reacting 1,6-hexanediol with acetic anhydride and methylsulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine. The resulting compound is purified by column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate has been used in various scientific research applications. It is used as a protecting group for alcohols in organic synthesis. It is also used as a precursor for the synthesis of other compounds. [(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate has been used in the synthesis of dendrimers, which are highly branched macromolecules that have applications in drug delivery, imaging, and sensing.
Eigenschaften
CAS-Nummer |
15410-48-7 |
|---|---|
Molekularformel |
C16H26O14S2 |
Molekulargewicht |
506.5 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate |
InChI |
InChI=1S/C16H26O14S2/c1-9(17)27-13(7-25-31(5,21)22)15(29-11(3)19)16(30-12(4)20)14(28-10(2)18)8-26-32(6,23)24/h13-16H,7-8H2,1-6H3/t13-,14-,15-,16-/m1/s1 |
InChI-Schlüssel |
APQICAKGPZGHER-KLHDSHLOSA-N |
Isomerische SMILES |
CC(=O)O[C@H](COS(=O)(=O)C)[C@H]([C@@H]([C@@H](COS(=O)(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OC(COS(=O)(=O)C)C(C(C(COS(=O)(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OC(COS(=O)(=O)C)C(C(C(COS(=O)(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Andere CAS-Nummern |
15410-54-5 |
Synonyme |
1-O,6-O-Bis(methylsulfonyl)-D-mannitol 2,3,4,5-tetraacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,4,4a,5,6,7,8,11,12,12b-Decahydrobenzo[a]anthracene](/img/structure/B98356.png)
![[(2R,3R,4R,5R)-3,5,6-triacetyloxy-2,4-dimethoxyhexyl] acetate](/img/structure/B98358.png)
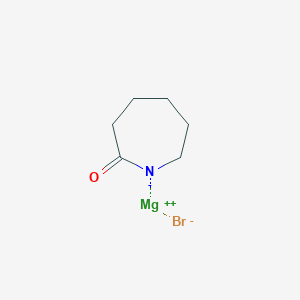
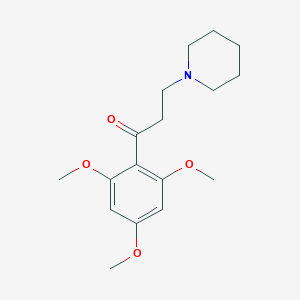
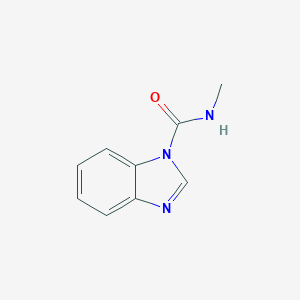
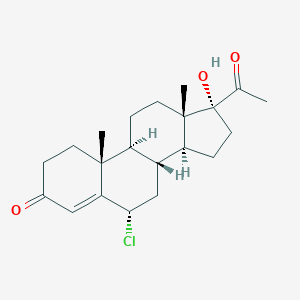
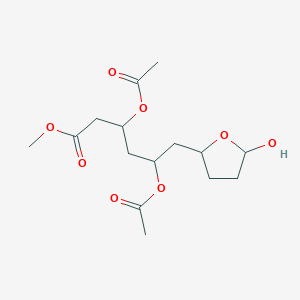
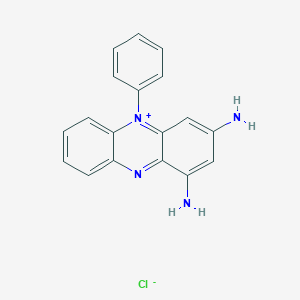
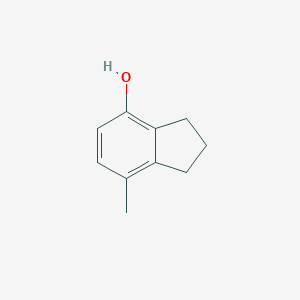

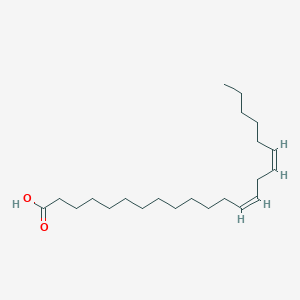
![6-Methylenespiro[4.5]decane](/img/structure/B98373.png)
